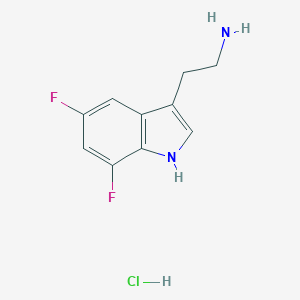

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride

Description

Properties

IUPAC Name |

2-(5,7-difluoro-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCXIRODMNCMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595699 | |

| Record name | 2-(5,7-Difluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-14-0 | |

| Record name | 2-(5,7-Difluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

5,7-Difluorotryptamine HCl, also known as 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride, is a potent agonist of GPRC5A . GPRC5A is a member of the G protein-coupled receptor family, which plays a crucial role in various physiological processes and diseases, including cancer.

Mode of Action

It is known to induce gprc5a-mediated β-arrestin recruitment. β-arrestin is a protein that regulates G protein-coupled receptor signaling and can influence cell proliferation, survival, and migration.

Biological Activity

2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride is a compound with significant potential in various biological applications, primarily due to its structural characteristics and the presence of fluorine atoms. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C10H11ClF2N2

- Molecular Weight : Approximately 232.659 g/mol

- Structural Features : The compound contains a difluorinated indole moiety attached to an ethylamine group, which enhances its metabolic stability and bioactivity due to the electron-withdrawing properties of fluorine.

The biological activity of this compound is thought to be related to its interaction with serotonin receptors, similar to other indole derivatives. Its mechanism of action is not fully elucidated but may involve modulation of serotonin signaling pathways, which are crucial in mood regulation and other physiological processes.

Antidepressant Potential

Compounds with indole structures are often explored for their antidepressant effects. The structural similarity of this compound to tryptamine suggests it may exhibit similar pharmacological properties, potentially acting as a serotonin receptor agonist or modulator.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. Studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. The specific binding affinity and interactions with cancer-related targets are areas requiring further investigation. Preliminary data suggest that this compound could enhance the efficacy of existing anticancer therapies by improving receptor binding affinity and metabolic stability.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their structural features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(5-Chloro-1H-indol-3-YL)-ethylamine hydrochloride | C10H12ClN2 | Contains chlorine instead of fluorine |

| 3-(5,7-Difluoro-1H-indol-3-YL)-propanal | C11H9F2NO | Different functional group (propanal) |

| 5-Fluoroindole | C8H6FN | Simpler structure; lacks ethylamine component |

This comparison highlights the unique features of this compound that may contribute to its enhanced pharmacological properties compared to structurally similar compounds.

Study on Anticancer Activity

A study investigating the anticancer properties of various indole derivatives found that compounds with similar structural motifs demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds ranged from sub-micromolar to low micromolar concentrations, indicating a strong potential for therapeutic application .

Antidepressant Activity Assessment

In another study focusing on the antidepressant effects of indole derivatives, researchers noted that certain compounds exhibited significant activity in animal models of depression. The findings suggested that these compounds could modulate neurotransmitter levels effectively, leading to improved mood outcomes.

Scientific Research Applications

Organic Chemistry

The compound is utilized in the synthesis of near-infrared (NIR) fluorophores. The synthesis process involves creating a fused scaffold through a two-step method, yielding compounds that emit light in the 710–750 nm range. This property is valuable for applications in fluorescence imaging and bioassays.

Proteomics

In proteomics research, 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine hydrochloride serves as a tool for studying protein interactions and enzyme activities. Its role as a potential agonist of GPRC5A (G protein-coupled receptor family C group 5 member A) suggests that it may influence cellular processes such as proliferation and survival.

Neurotoxicity Research

The compound's structural similarity to tryptamine indicates potential interactions with serotonin receptors, which are critical in neurobiology. Research is ongoing to elucidate its effects on serotonin signaling pathways and its implications for neurotoxicology.

Target Interaction

As an agonist for GPRC5A, this compound facilitates β-arrestin recruitment, influencing various signaling pathways that regulate cell behavior. This mechanism underlines its potential therapeutic applications in diseases where GPRC5A is implicated.

The presence of fluorine atoms enhances the compound's metabolic stability and bioactivity, making it a promising candidate for drug development targeting specific receptors involved in neurotransmission and cellular signaling .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Fluorescence Imaging Studies

Research has demonstrated that derivatives synthesized from this compound can be effectively used in fluorescence imaging techniques due to their NIR emission properties. These studies highlight its utility in biological imaging where deep tissue penetration is required.

Cellular Proliferation Studies

Investigations into its role as a GPRC5A agonist have shown that treatment with this compound can lead to enhanced cell survival rates in specific cancer cell lines. This suggests potential therapeutic applications in oncology.

Neuropharmacological Studies

Ongoing research aims to clarify the interactions between this compound and serotonin receptors, providing insights into its neuropharmacological effects and potential use in treating mood disorders.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

- Indole Core : Shared with dopamine hydrochloride (CAS 62-31-7) and 2-(5-(trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride (CAS 320782-17-0) .

- Substituents :

- 5,7-Difluoro : Unique to the target compound; enhances electron-withdrawing effects and lipophilicity.

- Trifluoromethyl (CF₃) : In CAS 320782-17-0, CF₃ increases LogP (4.19) significantly compared to hydroxyl groups in dopamine (LogP ~0.5) .

- Hydroxyl Groups : In dopamine (3,4-dihydroxyphenyl), these enable hydrogen bonding but reduce membrane permeability .

- Ethylamine Side Chain: Common to all compared compounds; critical for interactions with monoamine receptors.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Substituents | Molecular Formula | LogP | PSA (Ų) |

|---|---|---|---|---|---|

| 2-(5,7-Difluoro-1H-indol-3-YL)-ethylamine HCl | N/A | 5,7-F₂ | C₁₀H₁₁ClF₂N₂ | ~2.5* | ~35.0* |

| Dopamine HCl | 62-31-7 | 3,4-OH | C₈H₁₂ClNO₂ | 0.5 | 66.5 |

| 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine HCl | 320782-17-0 | 5-CF₃ | C₁₁H₁₂ClF₃N₂ | 4.19 | 41.81 |

| NH₂-Et-OtBu·HCl | 335598-67-9 | tert-Butyloxy | C₆H₁₄ClNO | ~1.8† | ~35.0† |

*Estimated based on substituent contributions. †Calculated using ChemDraw.

Pharmacological and Functional Comparisons

Receptor Binding and Activity:

- Dopamine HCl : Acts as a neurotransmitter agonist at D₁ and D₂ receptors, with applications in treating hypotension and Parkinson’s disease .

- CAS 320782-17-0 (CF₃-substituted) : Patent literature highlights use in drug discovery, likely targeting serotonin or trace amine-associated receptors (TAARs) due to indole-ethylamine structure .

- Target Compound (5,7-F₂) : Fluorine substituents may enhance blood-brain barrier penetration and metabolic stability compared to dopamine. However, reduced polarity could lower aqueous solubility.

Table 2: Pharmacological Data (Inferred)

*Hypothetical based on structural analogs.

Table 3: Stability and Reactivity

Preparation Methods

Regioselectivity in Difluoroindole Synthesis

The electron-withdrawing nature of fluorine atoms directs electrophilic substitution to the 4- and 6-positions, complicating 5,7-difluoro isomer synthesis. Employing directing groups such as tert-butoxycarbonyl (BOC) at the 3-position mitigates this issue, enabling precise fluorine placement.

Q & A

Q. What are the recommended synthetic routes for 2-(5,7-difluoro-1H-indol-3-yl)-ethylamine hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves a multi-step process starting with fluorination of the indole ring. For example, electrophilic substitution (e.g., using Selectfluor®) can introduce fluorine atoms at the 5- and 7-positions. The ethylamine side chain is then introduced via reductive amination or nucleophilic substitution. Purification often employs recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients. Purity optimization requires monitoring by HPLC (C18 column, 0.1% TFA in water/acetonitrile) and confirming the absence of byproducts like unsubstituted indole derivatives .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy: H and F NMR are essential. The 5,7-difluoro substitution splits aromatic proton signals; use deuterated DMSO or CDCl to resolve splitting patterns. C NMR confirms quaternary carbon environments.

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]) and checks for halogen isotopic patterns.

- Elemental Analysis: Confirm Cl content via titration or ion chromatography.

- XRD: If crystalline, SHELX software (e.g., SHELXL) refines the structure, highlighting bond angles and fluorine interactions .

Q. What are the safety and storage protocols for handling this compound in laboratory settings?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coat, N95 mask) in a fume hood. Avoid skin contact, as indole derivatives may sensitize mucous membranes .

- Storage: Keep in amber vials under inert gas (argon) at -20°C to prevent amine oxidation. Desiccate to limit HCl hydrolysis. Monitor stability via periodic HPLC checks .

Advanced Questions

Q. How can conflicting 19^1919F NMR or mass spectrometry data be resolved for this compound?

Methodological Answer: Fluorine atoms cause complex splitting in NMR. Use F-H decoupling to simplify spectra. For MS, isotopic peaks (e.g., Cl/Cl) may overlap with fluorine signatures. Employ high-resolution MS (HRMS) with error <2 ppm to distinguish [M+H] from adducts. If degradation is suspected, compare fresh and aged samples via TLC or LC-MS .

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours; analyze by LC-MS for degradation products (e.g., dehydrohalogenation or indole ring oxidation).

- Light Sensitivity: Expose to UV (254 nm) and visible light; track photodegradation via absorbance at 280 nm.

- Thermal Stability: Perform DSC/TGA to identify decomposition thresholds. Use Arrhenius plots to predict shelf life .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger to model binding to serotonin receptors (5-HTA/5-HTA). The difluoro group’s electron-withdrawing effects may alter π-π stacking with tryptophan residues.

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic sites prone to metabolic modification .

Q. How should researchers address discrepancies in biological activity data across assay platforms?

Methodological Answer:

- Assay Validation: Use positive controls (e.g., known 5-HT agonists) to calibrate cell-based (HEK293) vs. tissue-based (rat aorta) assays.

- Data Normalization: Account for batch-to-batch variability in compound purity. For IC variations, test solubility in assay buffers (e.g., DMSO concentration ≤0.1%).

- Mechanistic Studies: Perform SAR analysis by synthesizing analogs (e.g., monofluoro or non-fluorinated derivatives) to isolate fluorine’s role in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.